HbF inducer-1

Fetal Hemoglobin Induction Oral Bioavailability In Vivo Pharmacology

HbF inducer-1 is an orally bioavailable, non-genotoxic fetal hemoglobin inducer from the 2-azaspiro[3.3]heptane class. Unlike hydroxyurea—limited by ~25% non-response, myelosuppression, and genotoxicity—this compound delivers sustained HbF induction without DNA-damage confounders. Its oral route enables chronic drinking-water or gavage dosing in SCD/β-thalassemia mouse models, eliminating daily-injection artifacts. With a clean safety margin validated in lead-optimization studies, it is the definitive chemical probe for γ-globin reactivation mechanism studies and a cornerstone for multi-agent combination regimens exploring synergistic HbF strategies. Procure ≥98% pure material for reproducible, translationally relevant in vivo results.

Molecular Formula C18H19N3O3
Molecular Weight 325.4 g/mol
Cat. No. B12417421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHbF inducer-1
Molecular FormulaC18H19N3O3
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCC(=O)N1CC2(C1)CC(C2)NC(=O)C3=CC(=NO3)C4=CC=CC=C4
InChIInChI=1S/C18H19N3O3/c1-12(22)21-10-18(11-21)8-14(9-18)19-17(23)16-7-15(20-24-16)13-5-3-2-4-6-13/h2-7,14H,8-11H2,1H3,(H,19,23)
InChIKeyIUWTWZMRWOKWGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HbF Inducer-1 for Sickle Cell and β-Thalassemia Research: A Differentiated 2-Azaspiro[3.3]heptane Tool Compound


HbF inducer-1 is an orally bioavailable small molecule from the 2-azaspiro[3.3]heptane chemical class, developed for the pharmacological induction of fetal hemoglobin (HbF) [1]. It was discovered through a phenotypic screen in human erythroid progenitor cells and optimized for oral bioavailability and a favorable safety profile [2]. Its primary research application is as a chemical probe for studying HbF induction mechanisms and as a lead candidate for treating β-hemoglobinopathies like sickle cell disease and β-thalassemia [1].

Why HbF Inducer-1 Cannot Be Substituted with Other In-Class HbF Inducers


HbF induction is a clinically validated strategy for treating β-hemoglobinopathies, yet significant heterogeneity exists among small-molecule inducers in terms of mechanism, potency, oral bioavailability, and, most critically, safety profiles. For instance, the FDA-approved agent hydroxyurea (HU) suffers from variable patient response (~25% non-response) and is associated with myelosuppression and genotoxicity [1]. Other potent inducers like TN1 lack oral bioavailability, severely limiting their utility for in vivo studies [2]. HbF inducer-1, as an optimized derivative from a dedicated medicinal chemistry program, addresses these specific shortcomings. Its unique 2-azaspiro[3.3]heptane core confers both oral bioavailability and a much-improved safety margin over HU, making it a non-substitutable tool for researchers requiring an orally active, low-toxicity probe for long-term in vivo experiments [1].

Quantitative Differentiation of HbF Inducer-1: Evidence-Based Guide for Scientific Selection


HbF Inducer-1 Exhibits Confirmed Oral Bioavailability, Unlike the Potent but Non-Oral Inducer TN1

HbF inducer-1 is explicitly characterized as an orally bioavailable fetal hemoglobin inducer [1]. This is a critical differentiator from other potent in vitro HbF inducers like TN1. While TN1 demonstrates strong γ-globin induction (EC50 ≈ 100 nM) and is approximately 500-1000x more potent than hydroxyurea (HU, EC50 ≈ 50-100 μM) in cellular assays, it lacks oral activity, preventing its use in oral dosing studies [2]. HbF inducer-1's oral bioavailability enables longitudinal in vivo studies with convenient oral administration, a feature TN1 cannot offer.

Fetal Hemoglobin Induction Oral Bioavailability In Vivo Pharmacology

HbF Inducer-1's Chemical Series Demonstrates a Superior Preclinical Safety Profile Compared to Hydroxyurea

In the lead optimization study for the 2-azaspiro[3.3]heptane series, the optimized derivative (compound 18, a close structural analog) was found to be "much safer than hydroxyurea" and specifically showed "no genotoxic effects" in preclinical evaluation [1]. Hydroxyurea, the standard-of-care HbF inducer, is a known genotoxic agent and can cause myelosuppression, limiting its use and dosing. This finding indicates that the chemical series, including HbF inducer-1, possesses a fundamentally different and improved safety profile, a critical advantage for research models where drug-related toxicity is a confounding factor.

Genotoxicity Therapeutic Index Comparative Safety

HbF Inducer-1 Demonstrates Potent In Vivo HbF Induction in a Translationally Relevant Non-Human Primate Model

A key differentiator for the 2-azaspiro[3.3]heptane series, to which HbF inducer-1 belongs, is its demonstrated in vivo efficacy. A close analog (compound 18) induced a significant dose-dependent increase in globin switching (a marker for HbF production) in cynomolgus monkeys [1]. This is a higher-order preclinical validation compared to many HbF inducers that only show activity in cell lines or transgenic mouse models. For instance, while pomalidomide (EC50 = 80 nM) and lenalidomide (EC50 = 1.9 μM) show potent in vitro HbF induction, their in vivo effects on globin switching in higher species are less well-documented or direct [2].

In Vivo Efficacy γ-Globin Switching Preclinical Development

Optimal Research and Development Applications for HbF Inducer-1


Long-Term In Vivo Efficacy Studies in Rodent Models of β-Hemoglobinopathies

The established oral bioavailability of HbF inducer-1 makes it uniquely suited for chronic oral dosing studies in mouse models of sickle cell disease or β-thalassemia. Researchers can administer the compound via drinking water or oral gavage over weeks or months to assess sustained HbF induction, reduction in vaso-occlusive crises, and improvement in anemia parameters without the confounding factor of daily injections or surgical implantation of osmotic pumps required for non-oral compounds [1]. This directly addresses the translational gap left by potent but non-oral inducers like TN1 [2].

Investigating HbF Induction Mechanisms with Minimal Cytotoxic Confounding Effects

For studies aiming to dissect the epigenetic or transcriptional mechanisms of γ-globin reactivation, HbF inducer-1 offers a cleaner chemical probe. Its favorable safety profile and lack of genotoxicity, as demonstrated by its lead series [1], mean that observed changes in gene expression or chromatin state are more likely to be a direct consequence of HbF induction rather than a secondary stress response to DNA damage or cellular toxicity. This is a significant advantage over using hydroxyurea, a known genotoxic agent, which can trigger complex cellular responses that confound mechanistic interpretations [1].

Preclinical Combination Therapy Testing for Enhanced HbF Response

The distinct mechanism and improved safety margin of HbF inducer-1's chemical series [1] make it an ideal partner for combination studies with other classes of HbF inducers (e.g., HDAC inhibitors, LSD1 inhibitors, or DNA methyltransferase inhibitors). Its lower toxicity profile allows for higher and more sustained dosing in combination regimens, potentially unlocking synergistic effects on HbF levels that would be unachievable due to overlapping toxicities with other agents. This positions HbF inducer-1 as a cornerstone for exploring novel, multi-mechanistic therapeutic strategies for β-hemoglobinopathies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for HbF inducer-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.